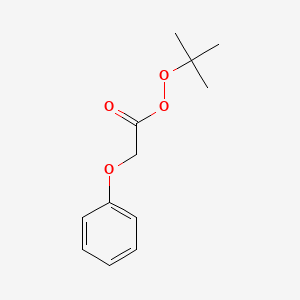
tert-Butyl phenoxyperoxyacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl phenoxyperoxyacetate: is an organic peroxide compound known for its applications in various chemical processes. It is a peroxyester, which means it contains a peroxide group (–O–O–) bonded to an ester group. This compound is often used as an initiator in polymerization reactions and as an oxidizing agent in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: tert-Butyl phenoxyperoxyacetate can be synthesized through the esterification of phenoxyacetic acid with tert-butyl hydroperoxide. The reaction typically occurs in the presence of trifluoroacetic anhydride and pyridine in a nonaqueous medium at low temperatures (0–5°C) .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and safety standards.
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl phenoxyperoxyacetate undergoes various chemical reactions, including:
Oxidation: It acts as an oxidizing agent, facilitating the oxidation of organic substrates.
Decomposition: The compound can decompose to form tert-butyl alcohol, carbon dioxide, and phenoxyacetic acid under certain conditions.
Common Reagents and Conditions:
Oxidation Reactions: this compound is used with substrates like alkenes and alcohols in the presence of catalysts such as transition metals.
Decomposition Reactions: Thermal decomposition can occur at elevated temperatures, often monitored using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
Major Products Formed:
Oxidation Products: Depending on the substrate, products can include epoxides, ketones, and aldehydes.
Decomposition Products: tert-Butyl alcohol, carbon dioxide, and phenoxyacetic acid are common decomposition products.
Applications De Recherche Scientifique
tert-Butyl phenoxyperoxyacetate has several applications in scientific research:
Biology: The compound’s oxidizing properties are utilized in studying oxidative stress and its effects on biological systems.
Medicine: Research into its potential as an antimicrobial agent is ongoing, given its ability to generate reactive oxygen species.
Mécanisme D'action
The mechanism of action of tert-butyl phenoxyperoxyacetate involves the generation of free radicals through the homolytic cleavage of the peroxide bond (–O–O–). These free radicals can initiate polymerization reactions or oxidize organic substrates. The molecular targets and pathways involved include:
Polymerization: Free radicals generated by the compound initiate the polymerization of monomers, leading to the formation of polymers.
Comparaison Avec Des Composés Similaires
- tert-Butyl peroxyacetate
- tert-Butyl peroxybutyrate
- tert-Butyl phenylperoxyacetate
- tert-Butyl peroxyundecanoate
Comparison: tert-Butyl phenoxyperoxyacetate is unique due to its phenoxy group, which imparts specific reactivity and stability compared to other tert-butyl peroxyesters. For instance, tert-butyl peroxyacetate and tert-butyl peroxybutyrate have different alkyl groups, affecting their reactivity and applications. The phenoxy group in this compound provides enhanced stability and selectivity in oxidation reactions .
Propriétés
Numéro CAS |
5789-77-5 |
|---|---|
Formule moléculaire |
C12H16O4 |
Poids moléculaire |
224.25 g/mol |
Nom IUPAC |
tert-butyl 2-phenoxyethaneperoxoate |
InChI |
InChI=1S/C12H16O4/c1-12(2,3)16-15-11(13)9-14-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |
Clé InChI |
CQQQFUYNHQOSRI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OOC(=O)COC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



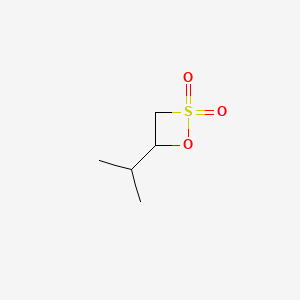
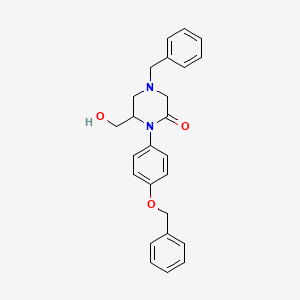
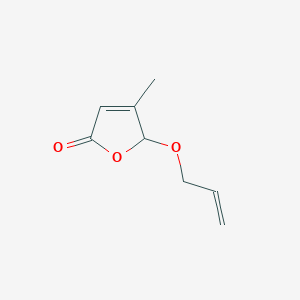
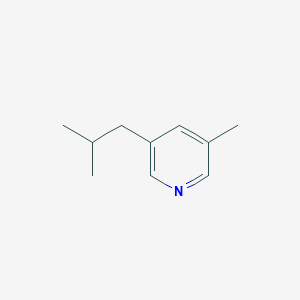
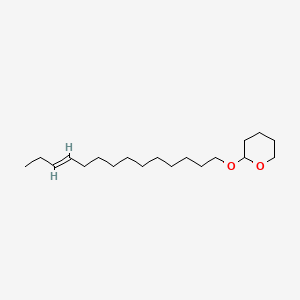


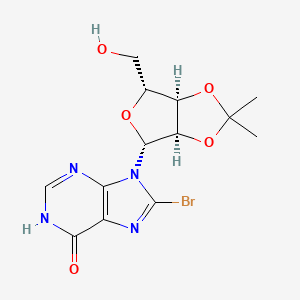
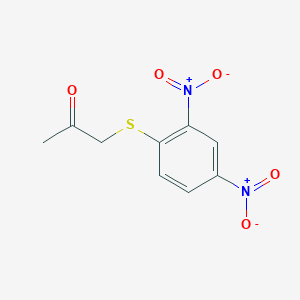
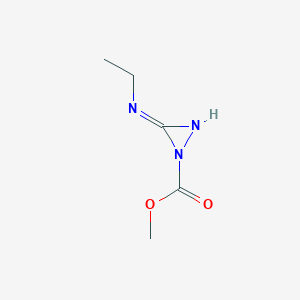
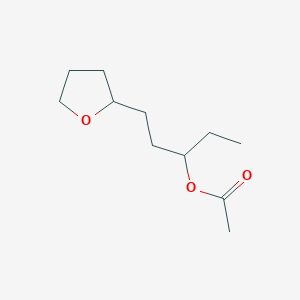
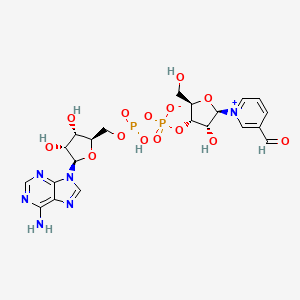
![N-[4-(4-formamidophenyl)sulfonylphenyl]acetamide](/img/structure/B13806241.png)
